molecular formula C19H18N2O4S B2523080 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551932-89-9

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2523080
CAS No.: 551932-89-9
M. Wt: 370.42
InChI Key: SDDNYXHGMCLCPF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes in Water Treatment

Advanced Oxidation Processes (AOPs) have been extensively researched for treating water contaminants, including pharmaceutical compounds like acetaminophen. The degradation by-products, kinetics, mechanisms, and biotoxicity of these processes have been a focal point of studies, indicating a significant interest in understanding how complex organic molecules interact in aquatic environments and their potential impact on ecosystems (Qutob et al., 2022).

Pharmacological Activities of Acetamide and Phenoxy Acetamide Derivatives

Research into the chemistry and pharmacological activities of phenoxy acetamide derivatives has underscored their potential as therapeutic candidates. These studies have highlighted the importance of synthetic, semi-synthetic, and natural biologically active substances in developing new pharmaceuticals. The chemical diversity and the associated pharmacological activities offer insights into designing new compounds for improved safety and efficacy (Al-Ostoot et al., 2021).

Analgesic Mechanisms and Metabolism of Acetaminophen

The analgesic effects and metabolism of acetaminophen have been subjects of detailed investigation, revealing complex mechanisms beyond cyclooxygenase inhibition. The transformation into metabolites like AM404 and its interaction with cannabinoid and vanilloid receptors suggest intricate analgesic pathways, offering a blueprint for studying related compounds (Ohashi & Kohno, 2020).

Environmental Impact and Treatment of Pharmaceutical Compounds

The environmental fate, toxicity, and treatment of pharmaceutical compounds like acetaminophen in water bodies have been rigorously reviewed. These reviews cover the occurrence, degradation pathways, and adsorption techniques, providing a comprehensive understanding of how such compounds and their derivatives might behave in various environmental compartments (Igwegbe et al., 2021).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-9-7-13(8-10-14)15-12-26-19(20-15)21-18(22)11-25-17-6-4-3-5-16(17)24-2/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDNYXHGMCLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.